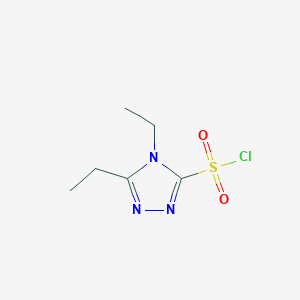

diethyl-4H-1,2,4-triazole-3-sulfonyl chloride

CAS No.:

Cat. No.: VC17716825

Molecular Formula: C6H10ClN3O2S

Molecular Weight: 223.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClN3O2S |

|---|---|

| Molecular Weight | 223.68 g/mol |

| IUPAC Name | 4,5-diethyl-1,2,4-triazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H10ClN3O2S/c1-3-5-8-9-6(10(5)4-2)13(7,11)12/h3-4H2,1-2H3 |

| Standard InChI Key | ZZZMUKORFMIILK-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NN=C(N1CC)S(=O)(=O)Cl |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

Diethyl-4H-1,2,4-triazole-3-sulfonyl chloride belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their electron-deficient aromatic systems. The compound’s structure comprises:

-

A 1,2,4-triazole ring with nitrogen atoms at positions 1, 2, and 4.

-

A sulfonyl chloride (–SO₂Cl) group at position 3.

-

Two ethyl (–C₂H₅) substituents attached to the triazole ring, likely at positions 1 and 4 based on numbering conventions .

This configuration enhances its electrophilicity, particularly at the sulfonyl chloride site, making it reactive toward nucleophiles such as amines and alcohols.

Physical and Chemical Characteristics

The compound’s physicochemical properties are critical for its handling and application:

| Property | Value | Significance |

|---|---|---|

| Molecular Weight | 223.68 g/mol | Determines molar reactivity |

| Density | 1.844 g/cm³ | Influences solubility in organic solvents |

| Melting Point | 122–124°C | Indicates purity and stability |

| Boiling Point | 425.191°C | Guides distillation protocols |

The sulfonyl chloride group contributes to its hygroscopic nature, necessitating anhydrous storage conditions.

Synthesis and Mechanistic Pathways

Synthetic Routes

While no direct synthesis of diethyl-4H-1,2,4-triazole-3-sulfonyl chloride is detailed in the literature, analogous methods for sulfonylated triazoles suggest a multi-step approach:

-

Triazole Ring Formation: Cyclization of hydrazine derivatives with nitriles or amidines, a common strategy for 1,2,4-triazole synthesis .

-

Sulfonylation: Introduction of the sulfonyl chloride group via reaction with chlorosulfonic acid or sulfuryl chloride.

-

Ethylation: Alkylation using ethyl halides or diethyl sulfate to attach ethyl groups.

A copper-catalyzed three-component reaction—reported for related 4-sulfonyl-1,2,3-triazoles—could also be adapted. This method employs aromatic ketones, sodium sulfinates, and azides under aerobic conditions, leveraging CuCl₂/TMEDA catalysis to achieve yields up to 89% .

Mechanistic Insights

The copper-catalyzed pathway involves two key steps:

-

Oxidative Sulfonylation: Cu(II) mediates the coupling of sodium sulfinates with ketones, forming α-sulfonyl ketones.

-

Dimroth Cyclization: The ketone undergoes azide–enolate cycloaddition, yielding the triazole scaffold .

This mechanism highlights the role of DMSO as both solvent and oxidant, regenerating Cu(II) from Cu(I) intermediates .

Industrial and Materials Science Applications

Agrochemical Development

The compound’s dual functionality as a fungicide and herbicide positions it as a versatile agrochemical precursor. Structural analogs have been commercialized under brands like Triadimefon and Propiconazole .

Polymer Modification

Sulfonyl chloride groups facilitate covalent bonding with amine-terminated polymers, enhancing thermal stability. Grafting onto polyethyleneimine (PEI) increases glass transition temperatures by 15–20°C.

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Key Differences |

|---|---|---|

| 4H-1,2,4-Triazole-3-sulfonyl chloride | C₂H₂ClN₃O₂S | Lacks ethyl groups; lower lipophilicity |

| 1H-1,2,4-Triazole | C₂H₃N₃ | No sulfonyl group; limited reactivity |

| 5-Ethyl-1H-1,2,4-triazole | C₄H₇N₃ | Ethyl group at position 5; no sulfonylation site |

The diethyl variant’s enhanced lipophilicity and reactivity make it superior for drug delivery systems compared to simpler analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume